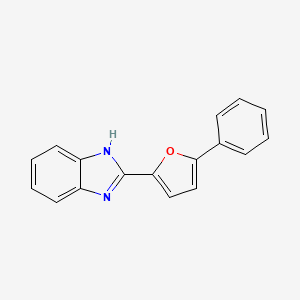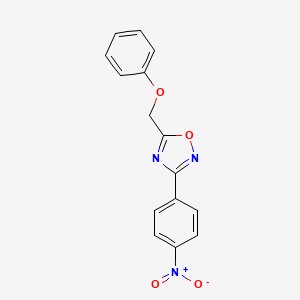
N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase 3 (GSK-3), which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
作用機序
N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide acts as a potent inhibitor of N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide, which is a serine/threonine kinase that plays a crucial role in various cellular processes. N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide is involved in the regulation of glycogen synthesis, cell proliferation, differentiation, and apoptosis. By inhibiting N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide, N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide modulates these cellular processes and exerts its therapeutic effects.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting the Wnt/β-catenin signaling pathway. In Alzheimer's disease, N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide reduces the accumulation of amyloid-beta plaques in the brain, which is a hallmark of the disease. In bipolar disorder, this compound regulates mood and behavior by modulating the activity of N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide. In diabetes, N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide improves insulin sensitivity and glucose metabolism.
実験室実験の利点と制限
N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide has several advantages and limitations for lab experiments. One of the advantages is that it is a potent and selective inhibitor of N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide, which makes it an ideal tool for studying the role of N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide in various cellular processes. However, one of the limitations is that it has poor solubility in aqueous solutions, which can make it challenging to work with in certain experimental setups.
将来の方向性
N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide has several potential future directions for scientific research. One of the future directions is to explore its therapeutic potential in other diseases, such as Parkinson's disease and Huntington's disease. Another future direction is to develop more potent and selective inhibitors of N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide based on the structure of N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide. Additionally, future research can focus on exploring the molecular mechanisms underlying the biochemical and physiological effects of N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide in various diseases.
合成法
The synthesis of N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide involves the reaction of 4,6-dimethyl-2-pyridinamine with 1,3-benzodioxole-5-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction yields N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide as a white crystalline solid with a high degree of purity.
科学的研究の応用
N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, bipolar disorder, and diabetes. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting the Wnt/β-catenin signaling pathway. In Alzheimer's disease research, N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide has been shown to reduce the accumulation of amyloid-beta plaques in the brain, which is a hallmark of the disease. In bipolar disorder research, this compound has been shown to regulate mood and behavior by modulating the activity of N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide. In diabetes research, N-(4,6-dimethyl-2-pyridinyl)-1,3-benzodioxole-5-carboxamide has been shown to improve insulin sensitivity and glucose metabolism.
特性
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-9-5-10(2)16-14(6-9)17-15(18)11-3-4-12-13(7-11)20-8-19-12/h3-7H,8H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKBTTWONBEBOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-(3-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5731530.png)
![N-(tert-butyl)-3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5731533.png)

![2-[(4-fluorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5731549.png)

![N-[2-(4-fluorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5731563.png)
![1-[4-(benzyloxy)benzyl]piperidine](/img/structure/B5731566.png)